molecular formula C6H13NO B132103 2,2-Dimethylmorpholine CAS No. 147688-58-2

2,2-Dimethylmorpholine

Cat. No. B132103
M. Wt: 115.17 g/mol
InChI Key: UFLFSJVTFSZTKX-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine is a chemical compound that is part of the morpholine family, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. While the provided papers do not directly discuss 2,2-Dimethylmorpholine, they do provide insights into various morpholine derivatives and their chemical properties, synthesis, and potential applications in creating heterocyclic scaffolds and other complex organic molecules.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the optically pure dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate was synthesized using photoinduced one-electron reductive β-activation, demonstrating the versatility of morpholine derivatives in creating valuable heterocyclic building blocks . Another study describes the synthesis of 2,6-dimethylmorpholine derivatives using the Mannich reaction, which is a method for forming β-amino carbonyl compounds . Additionally, the synthesis of 3,3,6,6-tetramethylmorpholine-2,5-dione and its derivatives was achieved through 'direct amide cyclization' .

Molecular Structure Analysis

The molecular structure of morpholine derivatives is crucial for their chemical behavior and potential applications. X-ray crystallography has been used to determine the structure of various morpholine-containing compounds, such as 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and 2,3-dimethyl-5-(2′-methylprop-1′-enyl)-6-(morpholyl-4′-carbonyl)-cyclohex-3-en-1-carboxylic acid . These studies provide detailed information on the conformation and arrangement of atoms within the morpholine ring and its derivatives.

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions, which can be used to synthesize complex organic molecules. The Diels-Alder reaction, followed by ring opening with morpholine, is one such reaction that leads to the formation of amides . The Mannich reaction is another example where 2,6-dimethylmorpholine is used as an amine moiety to create new Mannich bases . Furthermore, the reactivity of morpholine derivatives with nucleophilic reagents has been explored, leading to the formation of compounds like hexahydroazepino[4,5-b]indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis of various morpholine-containing compounds reveals details about their stability, conformation, and potential intermolecular interactions, such as hydrogen bonding . These properties are essential for understanding the behavior of these compounds in different environments and their suitability for various applications in chemical synthesis.

Scientific Research Applications

Proton Magnetic Resonance Studies

2,2-Dimethylmorpholine has been studied in the field of proton magnetic resonance (PMR). Research by Booth and Gidley (1965) investigated the PMR spectra of 2,6-dimethylmorpholine, providing insights into its molecular structure and behavior (Booth & Gidley, 1965).

Preparation Methods

Research has been conducted on the preparation methods of 2,6-dimethylmorpholine, a related compound. Huang Xiao-shan (2009) described an efficient preparation method from diisopropanolamine and concentrated phosphoric acid (Huang Xiao-shan, 2009).

Synthesis and Crystal Structure

The synthesis and crystal structure of derivatives of dimethylmorpholine have been studied. Mawad et al. (2010) explored the synthesis of 3,3-dimethylmorpholine-2,5-diones and their derivatives, contributing to the understanding of their molecular structure (Mawad et al., 2010).

Synthesis of (-)-PNU-286607

2,2-Dimethylmorpholine has been involved in the synthesis of pharmaceutical compounds. Ruble et al. (2009) described the synthesis of PNU-286607, an antibacterial agent, using a variant of dimethylmorpholine (Ruble et al., 2009).

Mannich Reaction Applications

2,6-Dimethylmorpholine has been used in the Mannich reaction, an important process in organic chemistry. Khullar and Chatten (1967) investigated its use as an amine moiety in the synthesis of new Mannich bases (Khullar & Chatten, 1967).

Electrophilic Fluorination

Research has been conducted on the electrochemical fluorination of derivatives of 2,6-dimethylmorpholine. Takashi et al. (1998) explored the fluorination of its methyl esters, demonstrating its potential in producing fluorinated compounds (Takashi et al., 1998).

Safety And Hazards

2,2-Dimethylmorpholine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a combustible solid . The safety information pictograms indicate a warning, with hazard statements H317-H319 . The precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

2,2-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)5-7-3-4-8-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLFSJVTFSZTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596878
Record name 2,2-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylmorpholine

CAS RN

147688-58-2
Record name 2,2-Dimethylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147688582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYLMORPHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6E2DV3ZQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AR Tricker, R Preussmann - The clinical investigator, 1992 - Springer
Analytical data is presented for the occurrence of the three major volatile N-nitrosamines in cigarette tobacco and mainstream smoke, namely N-nitrosodimethylamine (NDMA), N-…
Number of citations: 24 link.springer.com
A Anderson, AC Boyd, A Byford… - Journal of medicinal …, 1997 - ACS Publications
(3α,5α)-3-Hydroxypregnan-20-ones and (3α,5α)-3-hydroxypregnane-11,20-diones bearing a 2β-morpholinyl substituent were synthesized, and the utility of these steroids as anesthetic …
Number of citations: 58 pubs.acs.org
MRV Finlay, RJ Griffin - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
Modulation of DNA repair pathways in oncology has been an area of intense interest in the last decade, not least as a consequence of the promising clinical activity of poly(ADP-ribose) …
Number of citations: 63 www.sciencedirect.com
RJ Griffin, G Fontana, BT Golding… - Journal of medicinal …, 2005 - ACS Publications
A diverse range of chromen-2-one, chromen-4-one and pyrimidoisoquinolin-4-one derivatives was synthesized and evaluated for inhibitory activity against the DNA repair enzyme DNA-…
Number of citations: 193 pubs.acs.org
DB Belanger, MJ Williams, PJ Curran… - Bioorganic & medicinal …, 2010 - Elsevier
We report a series of potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Optimization of the solvent accessible 8-position led to improvements in both oral bioavailability and …
Number of citations: 22 www.sciencedirect.com
SA Mazari, R Abro, AW Bhutto, IM Saeed, BS Ali… - Journal of …, 2020 - Elsevier
Deterioration of amines under process operating conditions for sour gas treatment is a severe problem. New amines are being investigated to replace conventional amines which face …
Number of citations: 12 www.sciencedirect.com
D Rageot, T Bohnacker, A Melone… - Journal of Medicinal …, 2018 - ACS Publications
Mechanistic target of rapamycin (mTOR) promotes cell proliferation, growth, and survival and is overactivated in many tumors and central nervous system disorders. PQR620 (3) is a …
Number of citations: 68 pubs.acs.org
S Ali - 2016 - studentsrepo.um.edu.my
Amine-based post-combustion carbon capture (PCC) technology is one of the mature options to contribute to the mitigation of CO2 emissions. The benchmark amine for this technology …
Number of citations: 2 studentsrepo.um.edu.my
SY Pu, R Wouters, S Schor, J Rozenski… - Journal of medicinal …, 2018 - ACS Publications
There is an urgent need for strategies to combat dengue and other emerging viral infections. We reported that cyclin G-associated kinase (GAK), a cellular regulator of the clathrin-…
Number of citations: 38 pubs.acs.org
O Epstein, MC Bryan, AC Cheng… - Journal of medicinal …, 2014 - ACS Publications
The optimization of a series of aminooxazoline xanthene inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is described. An early lead compound showed robust …
Number of citations: 35 pubs.acs.org

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